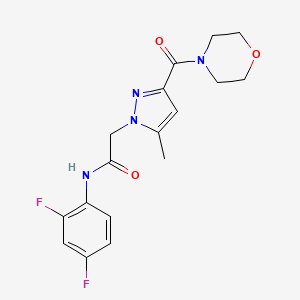

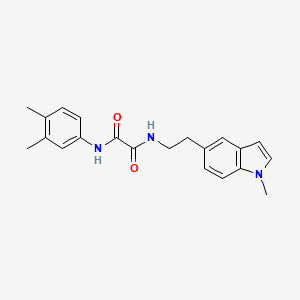

![molecular formula C14H17NO5 B2743156 4-(tert-Butoxycarbonyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carboxylic acid CAS No. 2188180-64-3](/img/structure/B2743156.png)

4-(tert-Butoxycarbonyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “4-(tert-Butoxycarbonyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carboxylic acid” is a complex organic molecule. The tert-butyloxycarbonyl (BOC) group is a protecting group used in organic synthesis . This group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .

Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of the BOC group and the benzo[b][1,4]oxazine ring. The BOC group consists of a carbon atom double-bonded to an oxygen atom and single-bonded to an oxygen atom which is in turn bonded to a tert-butyl group . The benzo[b][1,4]oxazine ring is a heterocyclic compound, which means it contains atoms of at least two different elements in the ring .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

The fundamental heterocyclic compound 1,4-oxazine was generated using flash vacuum pyrolysis (FVP) and characterized spectroscopically . It is the first parent heterocycle among all possible isomeric oxazines, thiazines, and their heavier atom analogs to be characterized. Notably, it exists in solution entirely as the 4H-isomer. X-ray structure determination of the N-Boc precursor revealed significant deviations from theoretically predicted geometric parameters.

Antibacterial Activity

Researchers have explored the antibacterial properties of related compounds. For instance, tert-butyl 4-[(E)-2-(2,4-dioxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)ethenyl]benzoate exhibited antibacterial activity against Gram-positive strains (Staphylococcus aureus and Bacillus subtilis) and Gram-negative strains (Escherichia coli and Pseudomonas aeruginosa) .

Chiral Separation

Chiral separation of (2S,4S)-1-(tert-butoxycarbonyl)-2,3,4,5-tetrahydro-1H-1,4-benzoxazin-4-yl)methylamine has been studied. A new approach demonstrated improved yield, atom economy, reaction mass efficiency, and process mass intensity compared to the original method .

Synthetic Routes

A breakthrough occurred in 2007 when researchers described the three-step conversion of a precursor into a monosubstituted 1,4-oxazine, making it readily available for the first time . This advancement opened up avenues for further exploration.

Conclusion

While these are just a few examples, the unique structure and potential reactivity of 1,4-oxazine continue to inspire scientific investigations across various domains. Researchers are actively exploring its properties, synthetic routes, and applications, making it an intriguing compound for future studies.

Aitken, R. A., Aitken, K. M., Carruthers, P. G., Jean, M.-A., & Slawin, A. M. Z. (2013). 1,4-Oxazine. Chemical Communications, 49(100), 11367–11369. DOI:10.1039/C3CC47801G Synthesis, characterization, X-ray diffraction studies and antibacterial activity of tert-butyl 4-[(E)-2-(2,4-dioxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)ethenyl]benzoate. (2016). Research on Chemical Intermediates, 42(4), 2761–2770. DOI:10.1007/s11164-016-2542-7 Design and process study of chiral separation of (2S,4S)-1-(tert-butoxycarbonyl)-2,3,4,5-tetrahydro-1H-1,4-benzoxazin-4-yl)methylamine. (2024). Green Chemistry, 26(1), 86–94. DOI:10.1039/D3GC04435A

Wirkmechanismus

Target of Action

It’s worth noting that the compound contains a1,4-oxazine ring, a fundamental heterocyclic structure found in many bioactive molecules . This suggests that the compound could interact with a variety of biological targets.

Mode of Action

The compound contains atert-butoxycarbonyl (Boc) group , which is commonly used as a protecting group in organic synthesis . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Removal of the Boc group can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .

Biochemical Pathways

The presence of the 1,4-oxazine ring and the boc group suggests that it could be involved in a variety of biochemical reactions, particularly those involving amines .

Pharmacokinetics

The presence of the boc group could potentially influence its bioavailability, as boc groups are often used to improve the pharmacokinetic properties of drug molecules .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, the removal of the Boc group is typically achieved under acidic conditions , suggesting that the compound’s activity could be influenced by the pH of its environment.

Eigenschaften

IUPAC Name |

4-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydro-1,4-benzoxazine-7-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO5/c1-14(2,3)20-13(18)15-6-7-19-11-8-9(12(16)17)4-5-10(11)15/h4-5,8H,6-7H2,1-3H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXUUHJXWGFMPTA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCOC2=C1C=CC(=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(tert-Butoxycarbonyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carboxylic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

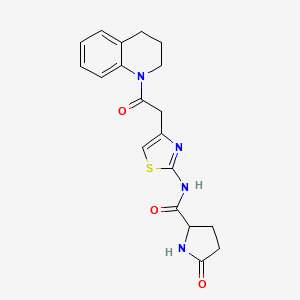

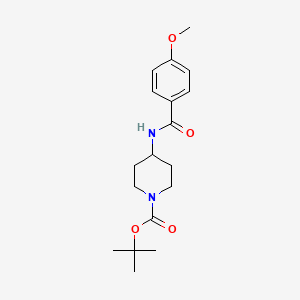

![3,7-Dimethyl-5,6-dihydropyrrolo[2,1-c][1,2,4]triazole-7-carboxylic acid;hydrochloride](/img/structure/B2743073.png)

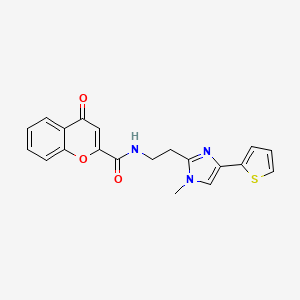

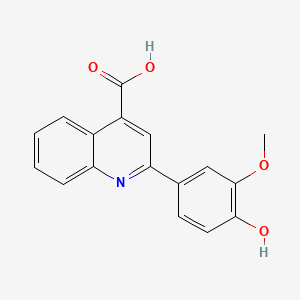

![1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(m-tolyl)ethanone](/img/structure/B2743078.png)

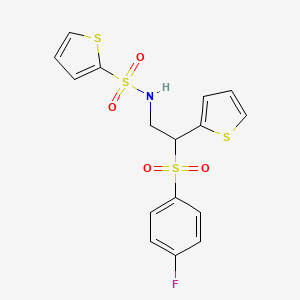

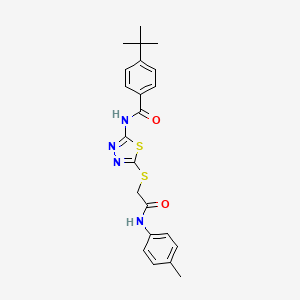

![5-(3,5-difluorobenzyl)-3-(4-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2743080.png)

![(3-Nitrophenyl)-[2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2743081.png)

![8-[(2-Chlorophenyl)methylsulfanyl]-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione](/img/structure/B2743083.png)

![1,3-dimethyl-7-(3-nitrophenyl)-5-((2-oxo-2-(piperidin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2743094.png)